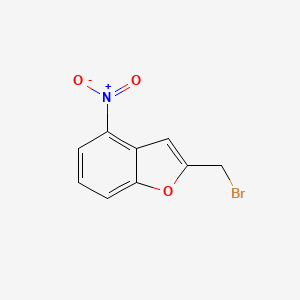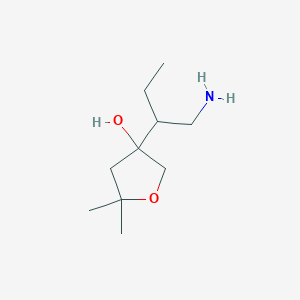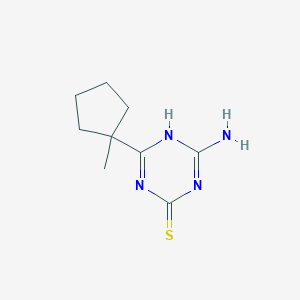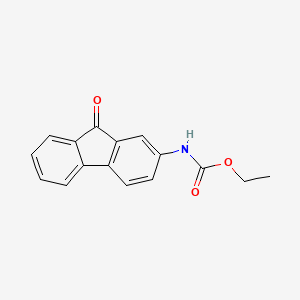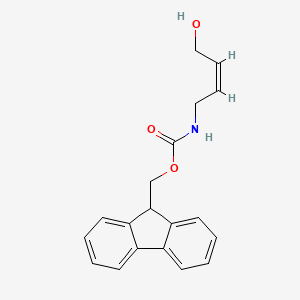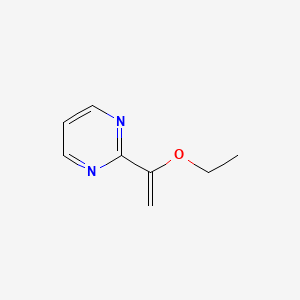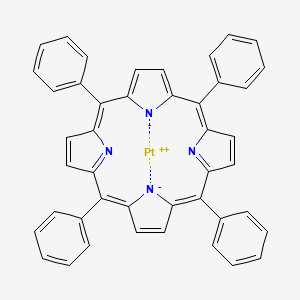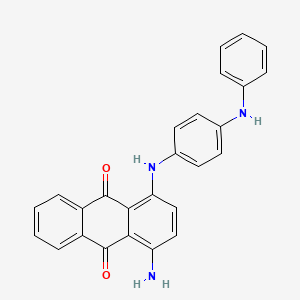
1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione is a chemical compound known for its vibrant blue color and is commonly referred to as Solvent Blue 68 . It is an anthraquinone derivative, which is a class of compounds widely used in dyes and pigments due to their stability and intense coloration.
Vorbereitungsmethoden
The synthesis of 1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione typically involves the reaction of 1-amino-4-hydroxyanthracene-9,10-dione with aniline in the presence of boric acid . This condensation reaction yields the desired product, which can be further purified using standard techniques such as recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a dye and pigment in various chemical processes.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Wirkmechanismus
The mechanism of action of 1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies . The compound’s molecular targets include DNA and various enzymes involved in DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione is unique due to its specific structure and properties. Similar compounds include:
1-Amino-4-(phenylamino)anthracene-9,10-dione: Another anthraquinone derivative with similar applications in dyes and pigments.
Mitoxantrone: A related compound used in cancer treatment, known for its ability to intercalate with DNA and inhibit topoisomerase II.
Ametantrone: Another anthraquinone derivative with anticancer properties.
These compounds share similar chemical structures but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
88653-17-2 |
|---|---|
Molekularformel |
C26H19N3O2 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
1-amino-4-(4-anilinoanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H19N3O2/c27-21-14-15-22(24-23(21)25(30)19-8-4-5-9-20(19)26(24)31)29-18-12-10-17(11-13-18)28-16-6-2-1-3-7-16/h1-15,28-29H,27H2 |
InChI-Schlüssel |
BFDGONROWBAUDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


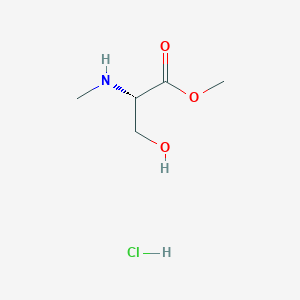
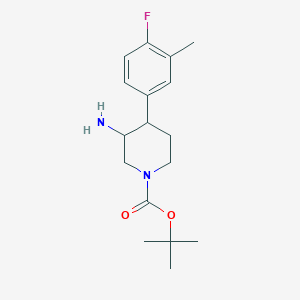
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)

